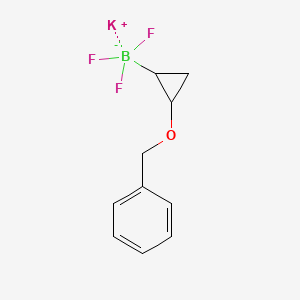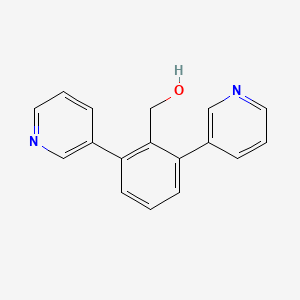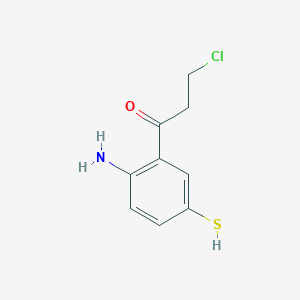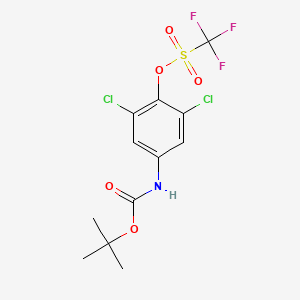
Potassium (2-(benzyloxy)cyclopropyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (2-(benzyloxy)cyclopropyl)trifluoroborate is an organoboron compound that has gained attention in the field of organic chemistry due to its stability and versatility. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2-(benzyloxy)cyclopropyl)trifluoroborate typically involves the reaction of a cyclopropylboronic acid derivative with potassium trifluoroborate. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The process involves the following steps:
Preparation of Cyclopropylboronic Acid: This is achieved by reacting cyclopropyl halides with boronic acid derivatives.
Formation of Potassium Trifluoroborate: Potassium fluoride is reacted with boron trifluoride to form potassium trifluoroborate.
Coupling Reaction: The cyclopropylboronic acid derivative is then coupled with potassium trifluoroborate in the presence of a suitable catalyst, such as palladium, under inert conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (2-(benzyloxy)cyclopropyl)trifluoroborate primarily undergoes the following types of reactions:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the trifluoroborate with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Solvents: Organic solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) are often used.
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products
The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura cross-coupling, the primary product is a biaryl or a substituted alkene, depending on the nature of the halide used .
Wissenschaftliche Forschungsanwendungen
Potassium (2-(benzyloxy)cyclopropyl)trifluoroborate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of potassium (2-(benzyloxy)cyclopropyl)trifluoroborate in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The trifluoroborate group transfers from the boron atom to the palladium atom.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Potassium (2-(benzyloxy)cyclopropyl)trifluoroborate is compared with other organotrifluoroborates such as:
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
- Stability : this compound is more stable under oxidative conditions compared to other organoboron compounds .
- Versatility : It can participate in a wider range of reactions, making it a valuable reagent in organic synthesis .
Conclusion
This compound is a versatile and stable compound with significant applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its stability and reactivity make it a valuable tool in the fields of chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C10H11BF3KO |
|---|---|
Molekulargewicht |
254.10 g/mol |
IUPAC-Name |
potassium;trifluoro-(2-phenylmethoxycyclopropyl)boranuide |
InChI |
InChI=1S/C10H11BF3O.K/c12-11(13,14)9-6-10(9)15-7-8-4-2-1-3-5-8;/h1-5,9-10H,6-7H2;/q-1;+1 |
InChI-Schlüssel |
YFXPKZLXVMPSEA-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1CC1OCC2=CC=CC=C2)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(R)-1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine hcl](/img/structure/B14055876.png)



